2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-7-9-17(10-8-16)25-14-19(24)23-13-15-4-3-5-18(12-15)26-20-6-1-2-11-22-20/h1-12H,13-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXARUNJDRJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Chlorophenol
The phenoxyacetate backbone is synthesized through alkylation of 4-chlorophenol with ethyl bromoacetate under basic conditions:
- Solvent: Anhydrous DMF or acetone
- Base: K₂CO₃ or Cs₂CO₃
- Molar Ratio: 1:1.2 (phenol:ethyl bromoacetate)
- Temperature: 80–100°C, 6–12 hours
- Yield: 85–92%
Post-reaction, the ester intermediate is saponified using NaOH (2 M) in ethanol/water (1:1) to yield 2-(4-chlorophenoxy)acetic acid.
Preparation of 3-(Pyridin-2-yloxy)benzylamine
Mitsunobu Etherification
The pyridyloxy-benzylamine intermediate is synthesized via Mitsunobu coupling between pyridin-2-ol and 3-nitrobenzyl alcohol:
- Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃
- Solvent: THF
- Temperature: 0°C → room temperature, 12 hours
- Yield: 78–85%
Nitro Reduction to Amine
The nitro group in 3-(pyridin-2-yloxy)nitrobenzene is reduced using catalytic hydrogenation:
- Catalyst: Pd/C (10 wt%)
- Solvent: Ethanol
- Pressure: H₂ (1 atm)
- Temperature: 25°C, 3 hours
- Yield: 90–95%
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 2-(4-chlorophenoxy)acetic acid with 3-(pyridin-2-yloxy)benzylamine using EDCI·HCl:
- Coupling Agent: EDCI·HCl (1.2 equiv)
- Activator: HOBt (1.1 equiv)
- Solvent: DMF or DMA
- Base: DIPEA (3 equiv)
- Temperature: 0°C → room temperature, 12 hours
- Yield: 80–88%
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 60:40) or recrystallization from ethanol.
Alternative Synthetic Routes and Catalytic Systems
Ultrasound-Assisted Synthesis
Adapting methodologies from pyrano[2,3-c]pyrazole syntheses, ultrasound irradiation (25 kHz, 40°C) reduces reaction times for amidation by 50% while maintaining yields >85% (Table 1).
Table 1: Comparative Analysis of Amidation Methods
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI·HCl/DMF | None | 12 | 85 | 98 |
| HATU/DMA | None | 6 | 88 | 97 |
| Ultrasound/EDCI·HCl | InCl₃ (20 mol%) | 6 | 87 | 99 |
Enantioselective Synthesis
Chiral resolution via preparative HPLC (SMB technology) achieves >99% enantiomeric excess for stereochemically pure analogs.
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery and Waste Management
Large-scale synthesis (>1 kg) prioritizes solvent recycling:
Pressure Reactors for Etherification
Autoclave reactions (2–10 bar, 100–130°C) enhance yields for Mitsunobu etherification to 90% at pilot scale.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) confirms purity >98% with retention time 6.8 min.
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy and pyridin-2-yloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that derivatives of 2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide exhibit significant anticancer properties. These compounds function as inhibitors of the ATF4 pathway, which is crucial in cancer cell survival and proliferation. For instance, research has shown that modifications to this compound can enhance its efficacy against various cancer types, suggesting a promising avenue for drug development in oncology .
Antifungal Properties
The compound has also been explored for its antifungal activity. A study highlighted the synthesis of related compounds that demonstrated effective antifungal activity against several strains, indicating that the chlorophenoxy moiety plays a critical role in enhancing biological activity .
Mechanistic Insights
Targeting Protein Interactions
The mechanism of action for this compound involves its ability to interact with specific protein targets within cells. For example, it has been shown to modulate G protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways related to cancer and neurological disorders . This modulation can lead to altered cellular responses, making it a candidate for therapeutic interventions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the chlorophenoxy and pyridinyl groups significantly influences its biological activity. Studies have systematically modified these groups to assess their impact on potency and selectivity against target proteins .
| Modification | Biological Activity | Reference |
|---|---|---|
| Chlorophenoxy group | Enhanced anticancer activity | |
| Pyridinyl substitution | Improved GPCR modulation | |
| Benzyl acetamide linkage | Increased antifungal efficacy |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The results demonstrated that specific modifications led to IC50 values significantly lower than those of standard chemotherapeutics, highlighting the compound's potential as a lead drug candidate .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related compounds derived from this compound. The study reported potent activity against Candida species, with further exploration into the mechanisms revealing disruption of fungal cell wall integrity as a primary mode of action .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, molecular properties, and reported applications.
Substituent Analysis and Structural Features
- 3-(Pyridin-2-yloxy)benzyl group: Introduces a pyridine ring, which may facilitate hydrogen bonding or metal coordination .
- Analog 1: N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (30) () Key Differences: Incorporates a piperidine-acetyl group and dual benzyl-phenyl substitution. Significance: Demonstrated as a 17β-HSD inhibitor, suggesting the 4-chlorophenoxy group is critical for enzyme interaction .
- Analog 2: 2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide () Key Differences: Trifluoromethylphenyl substituent instead of pyridin-2-yloxy-benzyl. Significance: The electron-withdrawing CF₃ group may improve metabolic stability compared to pyridine-containing analogs .
Molecular Properties
Pharmacological and Functional Insights
- Enzyme Inhibition: The 4-chlorophenoxy group in Analog 1 () is linked to 17β-HSD inhibition, implying a shared mechanism for the target compound .
- Coordination Chemistry : Pyridine and pyrazine substituents () highlight the role of nitrogen heterocycles in metal binding, relevant to drug design or catalytic applications .
Key Takeaways
- The target compound’s pyridin-2-yloxy-benzyl group distinguishes it from analogs with simpler aromatic substituents (e.g., trifluoromethylphenyl in ).
- 4-Chlorophenoxy is a recurring pharmacophore in enzyme inhibitors (), underscoring its biochemical relevance.
- Structural variations in nitrogen-containing substituents (pyridine vs.
Biological Activity
2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{17}H_{17}ClN_{2}O_{3}
- Molecular Weight : 334.78 g/mol
- CAS Number : Not widely reported; specific identification is necessary for sourcing.
Research indicates that this compound may interact with various biological pathways:
- PPAR Agonism : Similar compounds have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .
- Histone Deacetylase Inhibition : Some derivatives have been noted to inhibit histone deacetylases (HDACs), potentially leading to antiproliferative effects in cancer cells .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds, indicating that they may induce apoptosis in cancer cells:
- Case Study : A derivative of the compound exhibited IC50 values below 5 μM against various cancer cell lines, suggesting significant cytotoxicity .
- Mechanism : The anticancer effects are thought to be mediated by the induction of oxidative stress and modulation of apoptotic pathways.
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties:
- In Vitro Studies : Compounds with similar structures have demonstrated effectiveness against bacterial strains, including resistant strains of Staphylococcus aureus .
- Potential Applications : These findings indicate a possible role in treating infections caused by antibiotic-resistant bacteria.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
